Tin Zinc Oxide (SnZnO3), also known as stannous zincate, is a solid inorganic compound that belongs to the family of zincates. It has received much attention in recent decades due to its unique physical and chemical properties .
Tin Zinc Oxide (SnZnO3) can be synthesized using various methods such as solid-state reaction, precipitation, and sol-gel methods . The hydrothermal method has been used to control the growth and morphology of zinc tin oxide (ZTO) nanostructures .
The analysis of XRD patterns of ZnO films confirmed the wurtzite crystal structure with a preferential growth along the c-axis . A significant shift in the position of XRD peaks versus Sn contents indicates a change in the lattice parameters a and c due to the incorporation of Sn ions in the crystal structure .
SnZnO3 exhibits several unique physical and chemical properties. It is a white crystalline powder with a molecular weight of 233.11 g/mol. The compound is highly stable and does not easily decompose under normal conditions . It is insoluble in water, which limits its applications in certain fields .
Zinc Stannate is synthesized from zinc oxide and tin oxide precursors. It falls under the category of mixed metal oxides and is classified as a n-type semiconductor. Its electrical conductivity and optical transparency make it suitable for applications in electronics and photonics.
Zinc Stannate can be synthesized through several methods, each influencing the morphology and properties of the final product:
The hydrothermal synthesis typically occurs at temperatures ranging from 120 °C to 230 °C for several hours, resulting in a homogeneous product with controlled particle size . The sol-gel method often requires subsequent annealing at elevated temperatures (around 100 °C) to crystallize the material effectively .
Zinc Stannate has a cubic spinel structure characterized by the space group Fd3m. The lattice parameter is approximately 8.657 Å, indicating a well-defined crystalline arrangement . The structure consists of tetrahedral sites occupied by zinc ions and octahedral sites occupied by tin ions.
X-ray diffraction analysis confirms that Zinc Stannate crystallizes in the cubic system with specific peaks corresponding to its spinel structure, which can be observed in X-ray diffraction patterns .
The formation of Zinc Stannate can be summarized by the following general reaction:
This reaction typically occurs under hydrothermal conditions where zinc ions react with stannic ions in the presence of a mineralizer like sodium carbonate .
The control over reaction parameters such as temperature, time, and precursor concentrations significantly affects the purity and morphology of the synthesized Zinc Stannate.
The mechanism by which Zinc Stannate operates as a semiconductor involves the excitation of electrons from the valence band to the conduction band upon absorption of light energy. This process generates electron-hole pairs that contribute to its conductivity.
The bandgap energy of Zinc Stannate has been reported in the range of 3.17 eV to 3.92 eV, indicating its potential for use in photovoltaic applications . The material's electrical properties can be analyzed using impedance spectroscopy, revealing its behavior as a ceramic material with homogeneous electrical characteristics .
Relevant analyses show that Zinc Stannate possesses significant electrical resistivity (~10^5 Ω·cm), making it suitable for various electronic applications .
Zinc Stannate has diverse applications across several scientific fields:
Zinc stannate, encompassing zinc orthostannate (Zn₂SnO₄) and zinc metastannate (ZnSnO₃), emerged as a material of scientific interest in the mid-20th century. Early research focused on high-temperature solid-state synthesis methods, which often yielded mixed phases due to ZnO sublimation above 600°C [9]. A pivotal advancement occurred in 2001 with Fang et al.'s development of a hydrothermal method for phase-pure zinc stannate synthesis, enabling controlled crystallization at lower temperatures (120–250°C) and facilitating nanostructural design . This innovation catalyzed exploration of zinc stannate’s functional properties, such as its high electron mobility (10–15 cm² V⁻¹ s⁻¹ in Zn₂SnO₄) and wide bandgap (3.4–3.9 eV), which surpassed those of binary oxides like ZnO or SnO₂ [7] [3].
The 2010s witnessed accelerated applications, particularly in energy and sensing. Miyauchi et al. (2010) demonstrated Zn₂SnO₄ nanoparticles as efficient photoanodes in photoelectrochemical devices, leveraging their high conductivity and low visible-light absorption [1]. Concurrently, zinc stannate’s sensitivity to liquefied petroleum gas (LPG) was harnessed for leak-detection sensors, where its nanocrystalline forms exhibited superior response (S = (Rₐ – Rg)/Rₐ ≈ 85% for 500 ppm LPG at 300°C) compared to binary oxides [3]. Recent breakthroughs (2020–2025) include nickel-doped Zn₂SnO₄ thin films exhibiting room-temperature ferromagnetism—a critical advance for spintronics [10]—and ZnSnO₃-based piezo-photocatalysts for simultaneous mechanical and solar energy harvesting [6].
Table 1: Historical Milestones in Zinc Stannate Research
Year | Development | Significance |
---|---|---|
2001 | Hydrothermal synthesis of phase-pure Zn₂SnO₄ | Enabled low-temperature, morphology-controlled synthesis |
2010 | Zn₂SnO₄ nanoparticles for photoelectrochemical devices [1] | Achieved 5.2% solar-to-energy efficiency in early devices |
2017 | Faceted ZnSnO₃ microcrystals for gas sensing [5] | Demonstrated 3x faster response to ethanol than SnO₂ |
2024 | Ni-doped Zn₂SnO₄ thin films with ferromagnetism [10] | Enabled coercivity of 120 Oe for spintronic applications |
Zinc stannate exists in two stoichiometrically and structurally distinct phases:
Zinc Orthostannate (Zn₂SnO₄): This thermodynamically stable phase adopts an inverse cubic spinel structure (space group Fd3m), where Sn⁴⁺ ions occupy half the octahedral sites, and Zn²⁺ ions distribute across tetrahedral sites and the remaining octahedral sites [7] [9]. Its lattice parameter is a = 8.657 Å, with a density of 3.9 g/cm³ [8]. Zn₂SnO₄ forms readily under equilibrium conditions, typically via calcination (>600°C) or hydrothermal synthesis (200–250°C) [3] . It exhibits superior thermal stability, maintaining crystallinity up to 1400°C, making it ideal for high-temperature applications like flame retardants [7] [9].
Zinc Metastannate (ZnSnO₃): A metastable phase with two polymorphs: perovskite (Pmm) and LiNbO₃-type (R3c). The perovskite structure features corner-sharing SnO₆ and ZnO₆ octahedra, while the LiNbO₃-type variant displays non-centrosymmetric ordering with Zn/Sn cation displacement along the c-axis, yielding strong piezoelectricity (spontaneous polarization: 47–59 μC cm⁻²) [6] [9]. ZnSnO₃ forms under kinetic control, such as low-temperature hydrothermal reactions (150–200°C) or high-pressure annealing. It decomposes to Zn₂SnO₄ and SnO₂ above 500°C or under prolonged heating [9] [5].
Table 2: Structural and Synthetic Comparison of Zinc Stannate Phases
Property | Zinc Orthostannate (Zn₂SnO₄) | Zinc Metastannate (ZnSnO₃) |
---|---|---|
Crystal Structure | Inverse cubic spinel (Fd3m) | Perovskite (Pmm) or LiNbO₃-type (R3c) |
Stability | Thermodynamically stable | Metastable (decomposes >500°C) |
Synthesis Routes | Calcination (>600°C), Hydrothermal | Low-temperature hydrothermal, High-pressure |
Characteristic Morphologies | Octahedra, nanoparticles | Cubes, hollow microcrystals, nanowires |
Key Functional Traits | High electrical conductivity (10⁴ S/cm) | Strong piezoelectricity, Ferroelectricity |
Morphological control is phase-dependent. Zn₂SnO₄ commonly crystallizes as octahedra or nanoparticles, while ZnSnO₃ forms cubes, wires, or hollow structures. Ma et al. (2012) demonstrated that etching ZnSnO₃ microcubes with hydrochloric acid yields shape-preserved hollow structures, enhancing surface area for gas adsorption [5]. Phase purity remains challenging; co-precipitation syntheses often yield SnO₂ or ZnO impurities, necessitating precise stoichiometric (Zn:Sn = 2:1 for Zn₂SnO₄) or kinetic control [3] [9].
Zinc stannate’s industrial value stems from its unique combination of electronic, optical, and catalytic properties:
Electronic Properties: Zn₂SnO₄ exhibits high electron mobility (10–15 cm² V⁻¹ s⁻¹) and low electrical resistivity (10⁻³–10⁻⁴ Ω·cm), outperforming indium tin oxide (ITO) in high-humidity environments [7]. Doping further tailors conductivity; nickel doping (10% Ni²⁺) induces ferromagnetism in Zn₂SnO₄ thin films, with coercivity reaching 120 Oe, enabling spintronic applications [10]. ZnSnO₃’s piezoelectric coefficient (d₃₃ ≈ 45 pm/V) allows mechanical energy harvesting in nanogenerators [6].
Optical Properties: Both phases are wide-bandgap semiconductors (Eg: Zn₂SnO₄ = 3.4–3.6 eV; ZnSnO₃ = 3.6–3.9 eV) with >85% visible-light transparency [3] [6]. Bandgaps widen with quantum confinement in nanostructures; Zn₂SnO₄ nanoparticles (10 nm) show Eg increases of 0.3 eV versus bulk [1]. This transparency-conductivity balance suits transparent electrodes in solar cells, where Zn₂SnO₄-based dye-sensitized cells achieve 8.2% efficiency [7].
Surface and Catalytic Properties: High surface area-to-volume ratios in nanostructures (e.g., 29-nm Zn₂SnO₄ nanoparticles) enhance gas adsorption and catalytic activity [3]. Oxygen vacancies facilitate redox reactions, enabling photocatalytic dye degradation (95% methylene blue decomposition in 60 min under UV) and piezocatalytic hydrogen evolution (32 μmol/h) [6].
Table 3: Function-Property Relationships in Industrial Applications
Application Sector | Key Property | Performance Example |
---|---|---|
Gas Sensing | High surface reactivity, n-type conductivity | 85% sensitivity to 500 ppm LPG at 300°C [3] |
Transparent Electrodes | Low resistivity, high visible transparency | 85% transmittance, 10⁻⁴ Ω·cm resistivity [7] |
Energy Storage | Li⁺ ion diffusivity (Zn₂SnO₄: 10⁻¹⁰ cm²/s) | Anode capacity: 500 mAh/g after 50 cycles [7] |
Piezocatalysis | Piezoelectric coefficient (ZnSnO₃: 45 pm/V) | H₂ production: 32 μmol/h under ultrasound [6] |
Industrial adoption is expanding in sustainable technologies: Zn₂SnO₄ anodes in lithium-ion batteries deliver capacities of 500 mAh/g due to reversible alloying with Li [7], while ZnSnO₃-based piezo-photocatalysts degrade organics 2.5× faster than photocatalysis alone [6]. Recent nickel-doped variants further extend utility to magnetic memory devices, highlighting zinc stannate’s role as a versatile functional oxide [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7